2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide
Description
2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Properties
IUPAC Name |
2-(4-nitro-1,3-dioxoisoindol-2-yl)-N-(1-phenylethyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O5/c1-11(13-7-4-3-5-8-13)20-17(23)12(2)21-18(24)14-9-6-10-15(22(26)27)16(14)19(21)25/h3-12H,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWBSUZTIQZRSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(C)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
28.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47202027 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide typically involves multiple steps:
Formation of the Isoindoline Core: The initial step involves the formation of the isoindoline core through a cyclization reaction. This can be achieved by reacting phthalic anhydride with an appropriate amine under acidic conditions.
Introduction of the Nitro Group: The nitro group is introduced via nitration, which involves treating the isoindoline derivative with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Attachment of the Phenylethyl Group: The phenylethyl group is attached through an amide bond formation. This can be done by reacting the nitroisoindoline derivative with 1-phenylethylamine in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group. This reaction typically requires reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group or the amide linkage. Common reagents for these reactions include nucleophiles like amines or thiols.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with palladium catalyst, sodium dithionite.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of the corresponding carboxylic acid and amine.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound’s potential biological activity, such as antimicrobial or anticancer properties, can be explored. Researchers can study its interactions with biological targets and its effects on cellular processes.
Medicine: The compound can be investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets could make it a candidate for drug development.
Industry: The compound can be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide depends on its specific application. In a biological context, the compound may exert its effects by interacting with specific enzymes or receptors. The nitro group and the isoindoline moiety could play crucial roles in binding to molecular targets and modulating their activity. Further studies are needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(2-phenylethyl)propanamide: Similar structure but with a different phenylethyl group.
2-(4-amino-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide: Similar structure but with an amino group instead of a nitro group.
2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)butanamide: Similar structure but with a different alkyl chain length.
Uniqueness
The uniqueness of 2-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(1-phenylethyl)propanamide lies in its specific combination of functional groups and structural features
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
